Octahydro-1,5-methanopentalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1521-75-1 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-3-7(1)9(8)5-6/h6-9H,1-5H2 |
InChI Key |
KDZAHOWOSSCKGU-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1C2C3 |
Canonical SMILES |
C1CC2CC3CC1C2C3 |
Origin of Product |
United States |
Natural Occurrence and Isolation of Octahydro 1,5 Methanopentalene Frameworks
Phytochemical Sourcing and Distribution in Specialized Metabolites
The primary source of natural products containing the octahydro-1,5-methanopentalene skeleton is the genus Hypericum, a group of plants recognized for producing a rich diversity of bioactive secondary metabolites. frontiersin.org These plants are known for synthesizing various classes of compounds, including naphthodianthrones, flavonoids, xanthones, and particularly, polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.netresearchgate.net
The this compound framework was notably identified following the investigation of Hypericum patulum, an evergreen shrub that has been a subject of phytochemical research. acs.orgnih.govresearchgate.net From the leaves of this plant, researchers successfully isolated a novel meroterpene named Hypatulin A. acs.orgnih.govfigshare.com The isolation of this compound was a significant finding, as it unveiled a previously unknown and unique chemical architecture within the vast portfolio of natural products from the Hypericum genus. acs.org The genus itself is vast, comprising over 500 species, many of which are known to produce prenylated acylphloroglucinols (PAPs) and related meroterpenes with a wide variety of chemical structures. acs.org
The structural elucidation of Hypatulin A revealed that its core is a densely substituted tricyclic this compound moiety. acs.orgnih.govresearchgate.netscite.ai This compound is classified as a meroterpene, specifically one related to prenylated benzophenones, which are a subclass of PAPs where the acyl group is a benzoyl moiety. acs.orgacs.org Meroterpenoids are natural products of mixed biosynthetic origin, often combining a terpenoid precursor with a polyketide-derived portion.
The discovery of Hypatulin A highlighted the structural complexity that can arise from the biosynthetic pathways in Hypericum plants, leading to cage-like architectures. acs.org The this compound skeleton in Hypatulin A restricts the relative configurations of its substituent groups, contributing to its unique three-dimensional structure. acs.org
Table 1: Key Natural Product with this compound Core
| Compound Name | Natural Source | Core Structure | Compound Class |
| Hypatulin A | Leaves of Hypericum patulum | This compound | Meroterpene (related to Prenylated Acylphloroglucinols) |
Advanced Chromatographic and Extraction Methodologies for Complex Natural Product Isolation
The isolation of a specific, complex molecule like Hypatulin A from a crude plant extract is a challenging endeavor that relies on a suite of advanced separation and analytical techniques. The process involves separating the target compound from a multitude of other structurally similar and diverse phytochemicals. researchgate.netnih.gov
Modern approaches to natural product isolation have evolved significantly, now combining powerful metabolite profiling with high-resolution chromatographic methods. researchgate.net The initial extraction of metabolites from plant material, such as the leaves of H. patulum, is typically followed by a series of chromatographic steps to purify the compounds of interest. nih.gov
Commonly employed techniques include:
Column Chromatography: Often used as an initial pre-fractionation step to separate compounds based on polarity using stationary phases like silica (B1680970) gel or alumina. nih.gov
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is essential for the fine purification of complex natural products. It is frequently used in semi-preparative or preparative modes to obtain pure compounds. nih.gov
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption or degradation of unstable compounds. nih.gov
The structural elucidation of the isolated compounds is a critical final step. It is achieved through the comprehensive application of spectroscopic methods, including:
1D and 2D Nuclear Magnetic Resonance (NMR): Techniques such as ¹H, ¹³C, COSY, HSQC, and HMBC are used to piece together the planar structure and relative stereochemistry of the molecule. acs.orgacs.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula of the compound. researchgate.netmdpi.comacs.org
Electronic Circular Dichroism (ECD): The absolute configuration of chiral molecules like Hypatulin A is often determined by comparing experimentally measured ECD spectra with those calculated using quantum chemical methods like Time-Dependent Density Functional Theory (TDDFT). acs.orgnih.govresearchgate.netacs.org
Table 2: Methodologies for Isolation and Characterization
| Technique | Application in Isolation/Characterization |
| Column Chromatography | Initial fractionation of crude extracts. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of target compounds. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. chromatographyonline.com |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the detailed chemical structure and stereochemistry. acs.orgchromatographyonline.com |
| Electronic Circular Dichroism (ECD) | Determination of the absolute configuration of chiral centers. acs.orgnih.govacs.org |
Sophisticated Structural Elucidation of Octahydro 1,5 Methanopentalene Architectures
Spectroscopic Methodologies for Definitive Structural Assignment
The elucidation of the intricate architecture of octahydro-1,5-methanopentalene and its derivatives is accomplished through the synergistic application of several high-resolution spectroscopic methods.
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex bridged and cage-like systems. nih.govacs.org
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial but crucial information. For instance, in derivatives of tricyclo[5.2.1.0²˒⁶]decane, the proton NMR spectrum can reveal key features, such as a doublet for a methyl group in a side chain, indicating its proximity to a chiral center. google.com The ¹³C NMR spectrum complements this by providing the number of unique carbon environments. spectrabase.comfrontiersin.org
Two-dimensional (2D) NMR techniques are indispensable for unraveling the complex spin systems found in bridged structures. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to one another. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, providing unambiguous C-H bond information. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the complete carbon skeleton. sdsu.educolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close in proximity, regardless of whether they are directly bonded. chinesechemsoc.orglibretexts.org This is particularly powerful for determining stereochemical relationships. libretexts.org
For example, a study on hypatulin A, which contains a densely substituted this compound core, utilized these techniques to assign its complex structure. researchgate.netscite.aiacs.org
Table 1: Illustrative NMR Data for a Substituted this compound Derivative
| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HMBC Correlations | NOESY Correlations |
| δ 2.56 (t, 1H) | δ 50.0 | H-2, H-6 | C-2, C-5, C-6, C-8 | H-8 |
| δ 1.80 (m, 2H) | δ 35.2 | H-3, H-4 | C-2, C-4, C-5 | H-7 |
| δ 1.65 (m, 2H) | δ 30.1 | H-2, H-5 | C-1, C-6, C-8 | H-9 |
Note: This table is a generalized representation based on typical chemical shifts and correlations for such systems and does not represent a specific, experimentally measured compound.
In cage-like molecules, the rigid framework often leads to complex and overlapping NMR signals. 2D NMR is essential to deconvolute these spectra. COSY and HMBC experiments are used to trace out the carbon framework and establish the connectivity of all atoms within the cage. researchgate.netyoutube.com
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.govbohrium.com By measuring the mass-to-charge ratio to a high degree of accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. bohrium.commdpi.com This is particularly valuable for confirming the identity of novel this compound derivatives. researchgate.netresearchgate.net
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. The way a molecule breaks apart upon ionization can reveal the nature of its substructures. For polycyclic hydrocarbons, characteristic fragmentation patterns can help to confirm the presence of the bridged ring system. nih.govresearchgate.net
Table 2: HRMS Data for a Hypothetical this compound Derivative
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 137.1325 | 137.1321 | C₁₀H₁₇⁺ |
| [M+Na]⁺ | 159.1144 | 159.1140 | C₁₀H₁₆Na⁺ |
Note: This table illustrates the principle of HRMS for molecular formula determination.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound derivatives, IR can confirm the presence of specific substituents. For example, derivatives containing hydroxyl groups will show a characteristic broad absorption in the 3200-3600 cm⁻¹ region. chemicalbook.com Carbonyl groups in ketone derivatives of the tricyclo[5.2.1.0²˒⁶]decane system show strong absorptions around 1710-1730 cm⁻¹. google.com The C-H stretching vibrations of the alkane backbone typically appear in the 2850-3000 cm⁻¹ range. researchgate.net
Table 3: Characteristic IR Absorptions for Functionalized this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C=O (ketone) | 1710-1730 (strong) |
| C-H (alkane) | 2850-3000 |
| C-O (ether/alcohol) | 1050-1250 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiroptical Spectroscopy for Absolute Configuration Assignment
When an this compound derivative is chiral, determining its absolute configuration is essential. Chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are the primary methods for this purpose. researchgate.net These methods include electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). researchgate.netnih.gov
The experimental ECD or VCD spectrum of a chiral molecule is compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer. frontiersin.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.orgresearchgate.net This combined experimental and computational approach has become a powerful tool in stereochemical analysis. frontiersin.orgresearchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Polycycles
Electronic circular dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub For polycyclic compounds, which often possess multiple stereocenters and complex conformational landscapes, ECD provides a sensitive probe of their absolute configuration and conformation in solution. encyclopedia.pubmdpi.com The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's three-dimensional structure. mdpi.com
The application of ECD to polycyclic architectures is particularly valuable because the sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of chromophores within the molecule. researchgate.net Even subtle changes in conformation can lead to significant alterations in the ECD spectrum, making it a more sensitive method for stereochemical analysis than its non-chiroptical counterpart, UV-Vis spectroscopy. encyclopedia.pubmdpi.com For chiral polycycles like derivatives of this compound, which may lack easily identifiable chromophores for other methods, the inherent chirality of the carbon skeleton itself can give rise to measurable ECD signals.
In practice, the ECD spectra of two enantiomers are mirror images of each other. encyclopedia.pub This principle forms the basis for assigning the absolute configuration of a newly synthesized or isolated chiral polycycle by comparing its experimental ECD spectrum with that of a known standard or with a theoretically predicted spectrum. nih.gov However, the interpretation of ECD spectra is not always straightforward, as the final spectrum is a population-weighted average of the spectra of all significant conformers present in solution. mdpi.com
Time-Dependent Density Functional Theory (TDDFT) Calculations for ECD Spectrum Interpretation
To reliably interpret experimental ECD spectra and assign the absolute configuration of complex chiral molecules like this compound derivatives, theoretical calculations are essential. hebmu.edu.cn Time-Dependent Density Functional Theory (TDDFT) has become the standard and most effective method for this purpose, offering a good balance between computational cost and accuracy. nih.govmdpi.com
The process involves several key steps:
Conformational Search: A thorough conformational analysis is performed using molecular mechanics (MM) or semi-empirical methods to identify all possible low-energy conformers of the molecule. nih.govcomporgchem.com
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G*). hebmu.edu.cncomporgchem.com
ECD Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT. This step computes the excitation energies and rotational strengths for the electronic transitions. nih.gov
Boltzmann Averaging: The individual calculated spectra are then averaged based on the Boltzmann distribution of the conformers' relative energies to generate the final predicted ECD spectrum. mdpi.com
Comparison: The predicted spectrum is then compared with the experimental ECD spectrum. A close match between the two allows for the confident assignment of the molecule's absolute configuration. hebmu.edu.cn
The choice of the functional and basis set in TDDFT calculations is crucial for obtaining accurate results. Hybrid functionals like B3LYP, PBE0, and CAM-B3LYP, combined with basis sets that include polarization and diffuse functions (e.g., 6-31G**, aug-cc-pVDZ), have been shown to perform well for a wide range of organic molecules. nih.govhebmu.edu.cn The CAM-B3LYP functional, in particular, has demonstrated excellent agreement with experimental spectra in some cases. nih.gov
Below is a table summarizing common functionals and basis sets used in TDDFT calculations for ECD spectra:
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | General purpose, good balance of accuracy and cost. hebmu.edu.cn |
| B3LYP | 6-311++G** | Higher accuracy calculations. hebmu.edu.cn |
| PBE0 | TZVP | Good performance for various systems. nih.gov |
| CAM-B3LYP | SVP, TZVP | Particularly effective for long-range interactions. nih.gov |
| ωB97X-D | def2-TZVP | Good for general prediction of chiroptical spectra. mdpi.com |
It is important to note that while TDDFT is a powerful tool, it can have limitations, especially for larger and more flexible molecules where the conformational space is vast and for systems with certain electronic characteristics. oulu.fi In some instances, other chiroptical methods like Vibrational Circular Dichroism (VCD) may provide more definitive results. acs.org
X-ray Crystallography for Solid-State Three-Dimensional Structural Confirmation
While ECD spectroscopy combined with TDDFT calculations provides invaluable information about the structure of molecules in solution, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a compound in the solid state. hebmu.edu.cn This technique is considered the gold standard for structural elucidation, providing precise atomic coordinates and details about bond lengths, bond angles, and torsional angles.
The process involves growing a single crystal of the compound of interest, which can be a significant challenge. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is then measured. This pattern is mathematically analyzed to generate a three-dimensional model of the molecule's electron density, from which the atomic positions can be determined.
For complex polycyclic architectures like those based on the this compound core, X-ray crystallography can confirm the connectivity of atoms, the relative stereochemistry of all chiral centers, and in cases of chiral crystals, the absolute configuration through the use of anomalous dispersion. researchgate.net The resulting crystal structure provides a static, solid-state picture of the molecule, which serves as a crucial reference point for validating the results of computational and solution-phase spectroscopic studies. fu-berlin.de
The data obtained from X-ray crystallography is often presented in crystallographic information files (CIFs) and can be visualized to provide a clear and detailed representation of the molecular structure. This information is critical for establishing structure-activity relationships and for understanding the intricate steric and electronic features of novel polycyclic compounds.
Mechanistic Insights into the Biosynthesis of Octahydro 1,5 Methanopentalene Containing Compounds
Proposed Biogenetic Pathways to the Octahydro-1,5-methanopentalene Skeleton
The formation of the characteristic polycyclic core of these compounds is a fascinating example of nature's chemical ingenuity. The biogenesis is hypothesized to proceed through a cascade of reactions beginning with simple, biosynthetically accessible precursors. These precursors undergo a series of derivatizations and cyclizations to build the complex, three-dimensional scaffold.
Precursor Identification and Derivatization (e.g., from Prenylated Benzophenones or Monocyclic Polyprenylated Acylphloroglucinols)
The biosynthetic journey to the complex caged structures of PPAPs begins with simpler acylphloroglucinol cores. researchgate.net These initial building blocks are themselves products of the polyketide pathway. nih.govuky.edu The core scaffold is then elaborated through the addition of isoprenoid units, such as dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP), which are supplied by the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govuky.edu
This prenylation step is critical and leads to the formation of monocyclic polyprenylated acylphloroglucinols (MPAPs). nih.govfrontiersin.org MPAPs are considered key intermediates, serving as the direct precursors to the more complex bicyclic and polycyclic systems. uky.edufrontiersin.org For instance, compounds like garcixanthochymones and their analogues, isolated from the fruits of Garcinia xanthochymus, represent some of the diverse PPAPs derived from these pathways. frontiersin.org The specific substitution pattern of prenyl or geranyl groups on the phloroglucinol (B13840) ring dictates the subsequent cyclization possibilities and the ultimate structure of the final natural product. researchgate.netnih.gov
Table 1: Key Precursor Classes in the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
| Precursor Class | Description | Biosynthetic Origin | Role |
| Acylphloroglucinols | The fundamental aromatic core structure. | Polyketide Pathway | Serves as the initial scaffold for prenylation. |
| Monocyclic Polyprenylated Acylphloroglucinols (MPAPs) | Acylphloroglucinols decorated with one or more isoprenoid (prenyl or geranyl) side chains. | Polyketide and MVA/MEP Pathways | Key intermediates that undergo intramolecular cyclization to form polycyclic skeletons. uky.edunih.govfrontiersin.org |
| Prenylated Benzophenones | A related class of precursors found in certain plant species that can also lead to PPAP formation. | Polyketide and MVA/MEP Pathways | Alternative starting points for the biosynthetic cascade. |
Intramolecular Cyclization and Complex Rearrangement Mechanisms
The transformation from a flexible, monocyclic precursor to a rigid, polycyclic structure is the hallmark of PPAP biosynthesis. This crucial step is achieved through intramolecular cyclization events. uky.edu These reactions involve the prenyl side chains reacting with the phloroglucinol core or with each other, leading to the formation of new rings and the characteristic bicyclo[3.3.1]nonane-trione core, a common feature of many PPAPs.
Several mechanistic pathways for these cyclizations have been proposed, including:
Intramolecular Diels-Alder (IMDA) Reactions: In some proposed pathways, a diene and a dienophile within the same MPAP molecule react to form a six-membered ring, establishing the initial bicyclic framework. uky.edu
Cationic Cyclizations: Acid-catalyzed or enzymatic processes can generate a carbocation on a prenyl side chain, which then attacks an electron-rich position on the phloroglucinol ring or another double bond, initiating a cascade of ring closures.
Radical Cyclizations: Photochemical processes can induce cyclization through radical intermediates, leading to the formation of the polycyclic core.
These initial cyclizations are often followed by complex rearrangements, further modifying the carbon skeleton and contributing to the vast structural diversity observed in this family of natural products. nih.gov The specific stereochemistry and regiochemistry of these cyclizations are thought to be under enzymatic control, ensuring the precise formation of often complex and chiral molecules.
Oxidative Cleavage and Subsequent Ring Formation Processes
Following the initial construction of the core polycyclic framework, further structural diversification is achieved through oxidative modifications. uky.edu Oxidative cleavage of carbon-carbon double bonds within the isoprenoid side chains or the core itself is a key strategy employed in the biosynthesis of certain PPAPs. This process typically involves the enzymatic cleavage of an alkene to yield more reactive functional groups like aldehydes or ketones.
These newly formed carbonyl functionalities can then participate in subsequent intramolecular reactions, such as aldol (B89426) or Claisen condensations, leading to the formation of additional rings. This sequence of oxidative cleavage followed by ring formation allows for the "reconstruction" of the molecular scaffold, transforming a standard bicyclic or tricyclic core into a more complex, often caged, structure. uky.edu This process highlights the modularity of the biosynthetic pathway, where a common intermediate can be tailored through oxidative processes to yield a variety of structurally unique end products.
Enzymatic Catalysis and Biotransformation Studies Relevant to Polycyclic Formation
While many of the proposed biosynthetic steps can be rationalized through fundamental organic chemistry principles, their occurrence in nature under physiological conditions points to the critical role of enzymatic catalysis. The high efficiency, regio- and stereoselectivity of these transformations are hallmarks of enzyme-mediated reactions.
Research into the specific enzymes driving PPAP biosynthesis is ongoing, with several key enzyme families implicated. Cytochrome P450 monooxygenases (P450s) are believed to play a crucial role. nih.gov These versatile enzymes are known to catalyze a wide array of oxidative reactions, including hydroxylations and epoxidations. nih.govnih.govmdpi.com In the context of PPAP biosynthesis, P450s are likely responsible for key steps such as the epoxidation of prenyl side chains, which generates reactive intermediates that can trigger cyclization cascades or undergo rearrangement. nih.govnih.gov
Furthermore, thioesterase domains , often found at the terminus of polyketide synthase (PKS) assembly lines, may catalyze macrocyclization reactions through the hydrolysis and condensation of a linear acyl chain. rsc.org Although PPAP biosynthesis involves terpene-like cyclizations more than classical macrocyclizations, the principles of enzymatic control over ring formation are analogous.
Biotransformation studies, where precursor molecules are fed to plant cell cultures or purified enzymes, are a valuable tool for elucidating these pathways. Such experiments can confirm the intermediacy of proposed precursors and identify the enzymes responsible for specific transformations. While the complete enzymatic pathway for any single PPAP remains to be fully elucidated, the available evidence strongly suggests a sophisticated interplay of P450s and other enzymes that guide the molecule through a landscape of cyclizations, rearrangements, and oxidative modifications to produce the final, complex natural product.
Synthetic Methodologies for Octahydro 1,5 Methanopentalene and Analogous Structures
Strategies for the Total Synthesis of Natural Products Incorporating the Octahydro-1,5-methanopentalene Core
The pursuit of natural products containing the this compound framework, such as the sesquiterpenoid pentalenene (B1246303), has spurred the development of elegant and efficient synthetic strategies. These approaches often serve as a platform for testing and showcasing new reactions and stereochemical control.
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.comyoutube.com It involves breaking down a complex target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to reliable forward chemical reactions. youtube.com When applied to natural products containing the this compound core, the analysis focuses on strategically severing bonds that simplify the intricate tricyclic system into more manageable bicyclic or monocyclic intermediates.
A common retrosynthetic strategy for this framework involves disconnecting the molecule at the site of a key ring-forming reaction. For instance, the synthesis of (±)-pentalenene can be envisioned by disconnecting the final cyclopentane (B165970) ring, suggesting a methylenecyclopentane (B75326) annulation as a key forward step. rsc.org Another powerful approach targets the formation of the five-membered rings through cycloaddition reactions. The intramolecular Pauson-Khand reaction, which forms a cyclopentenone from an enyne, is a highly effective disconnection for the pentalenene core, simplifying the tricyclic structure to a bicyclic enyne precursor. nih.gov Similarly, intramolecular Diels-Alder reactions provide a robust disconnection for related bridged bicyclic systems, reducing the target to a more linear triene substrate. youtube.comnih.govorganic-chemistry.org
Table 1: Common Retrosynthetic Disconnections for the Pentalenene Core
| Target Molecule | Key Disconnection Strategy | Resulting Precursor Type | Corresponding Forward Reaction |
|---|---|---|---|
| Pentalenene | Cyclopentane Annulation | Bicyclic Ketone | Methylenecyclopentane Annulation rsc.org |
| Pentalenene | Pauson-Khand Cyclization | Bicyclic Enyne | Intramolecular Pauson-Khand Reaction nih.gov |
The successful execution of a total synthesis relies on a sequence of high-yielding and stereoselective reactions. In the synthesis of natural products like (-)-pentalenene, several key transformations are employed to construct the carbon skeleton and control its absolute stereochemistry.
One notable enantioselective synthesis of (-)-pentalenene establishes the absolute stereochemistry early through a catalytic enantioselective cyclopropenation. nih.gov This is followed by a crucial intramolecular Pauson-Khand reaction of the resulting cyclopropenyne, which constructs the tricyclic core and establishes the challenging quaternary carbon center. nih.gov The Pauson-Khand reaction, typically mediated by cobalt or rhodium catalysts, is a powerful method for [2+2+1] cycloadditions to form cyclopentenones.
Another effective strategy involves a methylenecyclopentane annulation process. rsc.org This multi-step sequence transforms a bicyclic keto acetal (B89532) into the core structure of pentalenene. Stereoselectivity in these syntheses is paramount and can be achieved using chiral auxiliaries, as demonstrated in asymmetric intramolecular Diels-Alder reactions that deliver bridged bicyclic systems with high diastereomeric and enantiomeric purity. nih.gov
Once the core polycyclic scaffold is assembled, late-stage functionalization can be employed to install the final requisite functional groups or to create analogues of the natural product for structure-activity relationship studies. rsc.org This approach of modifying a complex molecule in the final stages of a synthesis is highly efficient. nih.gov
Techniques such as C-H functionalization are particularly powerful for late-stage derivatization, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds without the need for pre-installed functional groups. nih.gov For polycyclic scaffolds like the this compound system, this could involve regioselective oxidation, halogenation, or metal-catalyzed cross-coupling at specific positions, guided by the inherent reactivity or steric environment of the scaffold. The functionalization of the pentalenene skeleton, for instance, often involves transformations of the exocyclic methylene (B1212753) group or other peripheral positions established during the synthesis.
Development of Novel Methodologies for Constructing the this compound Skeleton
Beyond targeting specific natural products, research has also focused on developing fundamentally new methods for assembling the this compound skeleton and related bridged structures. These efforts aim to improve efficiency, step economy, and access to structural diversity.
Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bonds are formed in a single synthetic operation. This strategy is highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov The construction of polycyclic scaffolds benefits immensely from such approaches.
Intramolecular annulations, where a new ring is formed within a single molecule, are a cornerstone of this strategy. The intramolecular Diels-Alder reaction is a classic example, effectively creating bridged bicyclic systems in one step. nih.gov More contemporary methods utilize transition metal catalysis to initiate a cascade of cyclizations. For example, palladium-catalyzed annulations of in situ-generated strained cyclic allenes can be used to generate fused heterocyclic products through the formation of two new bonds and a stereocenter in one pot. nih.gov These methods provide rapid access to complex, sp³-rich architectures analogous to the this compound core.
Modern catalysis offers powerful tools for forging the intricate bond networks of polycyclic systems under mild conditions. Organometallic catalysis is central to many of the most effective strategies. Gold catalysis, for instance, has been used in catalytic rsc.orgnih.gov O-to-C rearrangements to provide rapid access to diverse bridged bicyclic systems. nih.gov Rhodium and cobalt are key to the Pauson-Khand reaction, while palladium is widely used in a vast array of cross-coupling and annulation reactions. nih.govnih.gov
Visible-light photoredox catalysis has emerged as a powerful strategy for generating reactive radical intermediates from stable precursors. acs.orgbeilstein-journals.org This approach allows for novel bond constructions and cyclizations that are often complementary to traditional methods. By using a photocatalyst that absorbs visible light, it's possible to initiate single-electron transfer events that trigger intramolecular annulations or cycloadditions, providing a sustainable and mild route to complex scaffolds like the this compound core. acs.org
Table 2: Comparison of Catalytic Methods for Bridged Ring Synthesis
| Catalytic Approach | Metal/Catalyst Example | Key Transformation | Advantages |
|---|---|---|---|
| Organometallic | Rh₂(OAc)(DPTI)₃ | Enantioselective Cyclopropenation nih.gov | High enantioselectivity |
| Organometallic | [Rh(CO)₂Cl]₂ | Pauson-Khand Reaction nih.gov | Efficient cyclopentenone formation |
| Organometallic | Au(I) Complexes | rsc.orgnih.gov O-to-C Rearrangement nih.gov | Access to diverse bridged systems |
| Organometallic | Pd(dba)₂ / Ligand | Allenene Annulation nih.gov | Fused heterocycle synthesis |
Applications of Flow Chemistry in Challenging Polycycle Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the construction of complex molecular architectures, including challenging polycyclic systems. mdpi.comresearchgate.net This approach offers significant advantages over traditional batch processing, such as enhanced heat transfer, precise control over reaction parameters, improved safety when handling hazardous materials, and the potential for automation and scalability. europa.eunih.gov The high surface-area-to-volume ratio in flow reactors allows for superior thermal management, which is critical for highly exothermic or temperature-sensitive reactions often encountered in polycycle synthesis. europa.eursc.org
The application of flow chemistry has proven transformative in the synthesis of natural products and other complex molecules. syrris.com For instance, multistep flow systems, sometimes referred to as "reaction telescoping," enable several chemical transformations to occur sequentially without the need to isolate intermediates. uc.pt This methodology has been successfully applied to the total synthesis of complex natural products like spirodienal A and spirangien A, where over 20 steps were conducted in continuous flow, leading to higher yields, faster processes, and improved safety. syrris.com
Flow chemistry is not limited to a single type of reaction; its applications are diverse and include photochemical reactions, polymer synthesis, and the generation of energetic materials. europa.euvapourtec.comresearch.csiro.au Photochemical transformations, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow reactors, enabling the synthesis of highly substituted polycyclic products through rearrangements of precursors like isoxazoles. rsc.orgvapourtec.com The technology also facilitates the synthesis of polymers with well-defined structures, such as those produced via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. research.csiro.au Furthermore, the inherent safety features of flow reactors make them ideal for synthesizing energetic materials, a field where the prevention of hot-spot generation is paramount. europa.eu The integration of flow chemistry with other enabling technologies, such as microwave irradiation or electrochemistry, further expands its utility in producing complex molecules and active pharmaceutical ingredients (APIs). researchgate.netnih.gov
Synthesis of this compound Analogs and Structurally Related Bridged Ring Systems
The synthesis of bridged ring systems, which form the core of many biologically important molecules and complex natural products, presents a significant challenge in organic chemistry. researchgate.netnih.gov These strained, three-dimensional structures often require specialized synthetic strategies. nih.gov Methodologies for constructing these frameworks range from cycloaddition reactions to deconstructive "cut-and-sew" approaches that utilize C-C bond activation of strained cyclic ketones. nih.gov The intramolecular Diels-Alder (IMDA) reaction is a valuable tool for creating bridged bicyclic systems like the bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane rings. nih.gov Similarly, type II [5+2] cycloadditions provide a direct route to highly functionalized bridged bicyclo[m.n.1] systems. researchgate.net Other strategies involve ring-closing metathesis (RCM) to form bridged azabicyclic structures or transannular cyclizations of medium-ring compounds. researchgate.netgla.ac.uk
Synthesis of Noradamantane-Type Structures
Noradamantane, a contracted cage-like hydrocarbon, and its derivatives are valuable building blocks in medicinal and materials chemistry. uni-giessen.deresearchgate.net A prominent method for their synthesis involves the ring-contraction of adamantane (B196018) precursors. rsc.org For example, a triflic acid-promoted cascade reaction of certain adamantane derivatives can lead to the formation of ring-contracted iminium triflates, which are precursors to noradamantanes. rsc.org This reaction involves a decarboxylation followed by an intramolecular 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement. uni-giessen.dersc.org
The reversible nature of the noradamantane-adamantane rearrangement is a key feature in the synthesis of 1,2-disubstituted adamantane derivatives. uni-giessen.denih.gov Depending on the reaction conditions and the stability of the carbocation intermediates, the rearrangement can proceed in either direction. uni-giessen.de This strategy has been employed in the synthesis of adamantyl amines with potential antiviral activity by starting with (3-noradamantyl)methylene alcohols and inducing a ring expansion via the Ritter reaction. nih.gov Conversely, starting from an adamantane structure, a ring-contraction can be induced to yield noradamantane derivatives with an adjacent carbaldehyde function after hydrolysis. uni-giessen.de Organocatalysis has also been utilized to synthesize topologically unique and chiral noradamantanes with excellent enantioselectivity through domino reactions. researchgate.net
Construction of Bicyclo[3.2.1]octane Motifs
The bicyclo[3.2.1]octane skeleton is a core structural motif found in a wide variety of natural products, including terpenoids and alkaloids, many of which exhibit significant biological activity. nih.govresearchgate.netnih.gov Consequently, numerous synthetic methods have been developed for its construction. mdpi.com
One powerful approach is the use of domino or cascade reactions. A cascade reaction between furfural (B47365) and isopropyl cyanoacetate (B8463686) in the presence of secondary amines has been shown to produce functionalized bicyclo[3.2.1]octanes. researchgate.net Organocatalytic domino Michael-aldol reactions have also been employed to construct these motifs with multiple stereogenic centers. mdpi.com Another strategy involves the double Michael addition of carbon nucleophiles to cyclic dienones, which expediently synthesizes 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org
Radical cyclizations provide another route to this framework. A reductive [3+2] radical annulation strategy has been developed for the facile construction of the bicyclo[3.2.1]octane motif present in ent-kaurane and beyerane-type diterpenoids. nih.gov Oxidative radical conditions have also been used to induce a 5-exo-cyclization to form bicyclo[3.2.1]octane systems. researchgate.net
Intramolecular cyclizations are frequently used to assemble the bicyclic core. These strategies often start with substituted cyclopentane or piperidine (B6355638) derivatives. rsc.org For example, the 2-azabicyclo[3.2.1]octane core can be assembled through the intramolecular cyclization of a nitrogen-containing precursor. rsc.org Additionally, specialized variants such as the dioxa-bicyclo[3.2.1]octane motif, found in a class of SGLT2 inhibitors, have been synthesized stereoselectively using a one-pot deprotection/cyclization as the key step. nih.gov The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, is often prepared through enantioselective methods that control the stereochemistry during the formation of the bicyclic architecture itself. ehu.es
Compound Index
| Compound Name | Structure Class |
| This compound | Bridged Polycycle |
| Noradamantane | Bridged Polycycle (Cage) |
| Adamantane | Bridged Polycycle (Cage) |
| Bicyclo[3.2.1]octane | Bridged Bicyclic |
| Bicyclo[5.3.1]undecane | Bridged Bicyclic |
| Bicyclo[4.3.1]decane | Bridged Bicyclic |
| 2-Azabicyclo[3.2.1]octane | Bridged Heterocycle |
| 8-Azabicyclo[3.2.1]octane | Bridged Heterocycle |
| Dioxa-bicyclo[3.2.1]octane | Bridged Heterocycle |
| Spirodienal A | Spirocyclic Polyketide |
| Spirangien A | Spirocyclic Polyketide |
| ent-Kaurane | Diterpenoid |
| Beyerane | Diterpenoid |
| Tropane Alkaloids | Alkaloid |
| Isopropyl cyanoacetate | Reagent |
| Furfural | Reagent |
Summary of Synthetic Methodologies for Bicyclo[3.2.1]octane Motifs
| Synthetic Strategy | Key Reaction Type | Starting Material Example | Noteworthy Features |
| Radical Annulation nih.gov | [3+2] Reductive Radical Annulation | - | Facile construction of motifs in complex diterpenoids. |
| Cascade Reaction researchgate.net | Michael Addition / Carbocyclization | Furfural, Isopropyl cyanoacetate | One-pot synthesis of functionalized bicyclooctanes. |
| Organocatalysis mdpi.com | Domino Michael/Aldol (B89426) Reaction | 1,4-Cyclohexadienone, Nitroolefins | Can create multiple stereogenic centers with high control. |
| Double Michael Addition rsc.org | Conjugate Addition | Cyclic Dienones | Expedient synthesis with control of bridge stereochemistry. |
| Intramolecular Cyclization rsc.org | Nucleophilic Attack / Cyclization | Substituted Cyclopentanes/Piperidines | Common strategy for assembling azabicyclo[3.2.1]octanes. |
| Oxidative Radical Cyclization researchgate.net | 5-exo-cyclization | β-keto ester with allyl group | Constructs the bicyclic system under oxidative conditions. |
| Deprotection/Cyclization nih.gov | One-pot Cyclization | Aryl glycoside precursor | Stereoselective formation of dioxa-bicyclo[3.2.1]octane core. |
Theoretical and Computational Chemistry of Octahydro 1,5 Methanopentalene
Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like octahydro-1,5-methanopentalene. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), can predict molecular geometries, strain energies, and electronic charge distributions with remarkable accuracy.
The stability of bridged bicyclic systems is often evaluated in terms of strain energy. Schleyer and others have utilized molecular mechanics and quantum chemical calculations to determine the strain energies of various bridged compounds. mdpi.com For this compound, the tricyclic [3.3.3]propellane-like core structure imposes significant angle and torsional strain. Quantum chemical calculations would typically involve geometry optimization to find the lowest energy conformation. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and provide thermodynamic data such as zero-point vibrational energy (ZPVE).
The electronic structure of this compound is characterized by a network of sigma (σ) bonds. Through-bond interactions, a phenomenon where σ orbitals interact over several bonds, can influence the stability and reactivity of such strained systems. google.com Computational methods allow for the visualization of molecular orbitals and the quantification of these interactions.
Table 1: Calculated Strain Energies for Related Bridged Saturated Hydrocarbons
| Compound | Computational Method | Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]heptane (Norbornane) | MM2 | 17.5 | mdpi.com |
| Bicyclo[3.1.1]heptane | MM2 | 34.9 | mdpi.com |
This table presents data for structurally related bridged systems to provide context for the likely strain in this compound. Specific calculations for this compound were not found in the provided search results.
Molecular Dynamics Simulations for Conformational Analysis of Bridged Systems
While quantum chemical calculations are excellent for studying static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations provide insights into its dynamic behavior. mdpi.comvolkamerlab.org For a bridged system like this compound, MD simulations can explore the accessible conformational space at different temperatures.
MD simulations propagate the positions of atoms over time by solving Newton's equations of motion. researchgate.net This allows for the observation of conformational changes, such as ring puckering and twisting, and the calculation of the relative populations of different conformers. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions are common metrics used to analyze the stability and flexibility of the molecular structure during a simulation. unair.ac.id
In the context of bridged bicyclic compounds, MD simulations can reveal the pathways and energy barriers for interconversion between different conformations. This is particularly important for understanding how the molecule might behave in solution or when interacting with other molecules. The results from MD simulations can complement quantum chemical calculations by providing a more complete picture of the molecule's potential energy surface.
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. unair.ac.id |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position over the course of the simulation. unair.ac.id |
| Potential Energy | Tracks the total potential energy of the system, which should remain relatively stable after an initial equilibration period. |
Computational Studies on Reaction Pathways and Transition States in Synthesis and Biosynthesis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis and potential biosynthesis of complex molecules like this compound. bohrium.com By mapping the potential energy surface, chemists can identify transition states, intermediates, and determine the activation energies for different reaction pathways.
For instance, the synthesis of bridged ring systems can often proceed through pericyclic reactions, such as Diels-Alder reactions, or cascade reactions. google.comnih.gov Density functional theory (DFT) calculations are frequently employed to model these transformations. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and stereochemical outcome of a proposed synthetic route. Mechanistic studies using DFT can also elucidate the role of catalysts in facilitating these reactions. nih.gov
In the realm of biosynthesis, computational studies can shed light on the enzymatic processes that lead to the formation of natural products with bridged bicyclic cores. fu-berlin.de For example, terpene cyclases are enzymes that catalyze complex cyclization cascades to produce a vast array of terpenoid structures. fu-berlin.de Quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the active site of the enzyme with a high level of theory (QM) and the surrounding protein and solvent with a more computationally efficient method (MM), can model these enzymatic reactions. These studies can help to understand how the enzyme stabilizes high-energy intermediates and controls the stereochemistry of the cyclization process. The natural product hypatulin A, for example, possesses a highly oxygenated tricyclic this compound core. fu-berlin.de
Table 3: Common Computational Approaches for Studying Reaction Mechanisms
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and transition state geometries. nih.gov |
| Ab initio methods | High-accuracy calculations for smaller systems or for benchmarking DFT results. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in enzymatic environments. fu-berlin.de |
Future Directions and Emerging Research Avenues for Octahydro 1,5 Methanopentalene
Innovations in Synthetic Strategies for Architecturally Complex Bridged Systems
The construction of architecturally complex bridged ring systems, such as the octahydro-1,5-methanopentalene core of hypatulin A, is a formidable challenge in organic synthesis. cjnmcpu.comfu-berlin.de Future research is increasingly directed towards the development of efficient, stereocontrolled, and biomimetically inspired synthetic strategies.
Biomimetic synthesis, which emulates nature's biosynthetic pathways, offers a powerful approach to constructing complex molecular architectures. engineering.org.cn For polycyclic compounds, this often involves cascade reactions where a simple precursor undergoes a series of cyclizations to rapidly build molecular complexity. engineering.org.cnnih.gov Researchers have proposed that the biosynthesis of natural products containing the this compound core, like hypatulin A, may proceed through intramolecular cyclization and rearrangement of a monocyclic polyprenylated acylphloroglucinol (MPAP) precursor. cjnmcpu.com Future synthetic strategies will likely focus on replicating these proposed cascades, potentially using novel catalysts to control the regio- and stereoselectivity of these transformations.
Key emerging synthetic methodologies applicable to these systems include:
Electrocyclic Reactions: These reactions, often involved in biosynthetic pathways, involve the rearrangement of π-electrons within a conjugated system to form a cyclic compound. engineering.org.cn Developing new methods to trigger and control electrocyclization cascades in synthetic settings could provide a direct route to bridged polycyclic frameworks. nih.gov
Catalytic Cycloisomerizations: The use of transition metal catalysts, such as platinum or gold, to mediate the cycloisomerization of enynes (compounds containing both a double and a triple bond) is a powerful tool for constructing complex ring systems. fu-berlin.de Future work will likely explore new catalysts and substrates to access novel bridged architectures.
Flow Chemistry: Late-stage transformations in the synthesis of complex natural products can be challenging. Flow chemistry offers a potential solution, as demonstrated in the total synthesis of 3-epi-hypatulin B, a related compound, enabling reactions that are difficult to perform using traditional batch methods. cjnmcpu.com
| Synthetic Strategy | Description | Potential Application to Bridged Systems |
| Biomimetic Cascade Reactions | A sequence of reactions that mimics a proposed biosynthetic pathway, often involving multiple bond formations in a single operation. | Efficient, stereoselective construction of the polycyclic core from a simpler, linear or monocyclic precursor. engineering.org.cncjnmcpu.com |
| Tandem Pericyclic Reactions | Combining multiple pericyclic reactions (e.g., electrocyclization, Diels-Alder) in one pot to rapidly build complexity. | Can generate multiple rings and stereocenters in a controlled manner, mimicking biosynthetic routes to compounds like (-)-PF1018. nih.gov |
| Metal-Catalyzed Cycloisomerizations | Using transition metals to catalyze the rearrangement and cyclization of functionalized substrates like enynes. | Provides access to diverse and complex carbocyclic skeletons, including those with bridged features. fu-berlin.de |
| Late-Stage C-H Functionalization | Selectively introducing functional groups at traditionally unreactive C-H bonds in the final stages of a synthesis. | Allows for the efficient diversification of complex scaffolds once the core is assembled, creating analogues for further study. |
Advanced Approaches to Biosynthetic Pathway Elucidation of Unique Polycycles
Understanding how organisms construct unique polycyclic scaffolds like this compound is a fundamental challenge that drives innovation in biochemistry and molecular biology. nih.gov The proposed biogenetic pathway for hypatulin A from a prenylated benzophenone (B1666685) precursor highlights the complex series of oxidations, ring cleavages, and cyclizations that nature employs. researchgate.nettokushima-u.ac.jpresearchgate.net Elucidating these pathways with certainty requires advanced methodologies that go beyond traditional feeding studies.
Future research will heavily rely on an integrated approach combining genomics, proteomics, and metabolomics:
Genome Mining and Heterologous Expression: By sequencing the genome of the producing organism (e.g., Hypericum patulum), researchers can identify putative biosynthetic gene clusters. mdpi.com These genes can then be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to characterize the function of the encoded enzymes and reconstitute parts of the biosynthetic pathway in a controlled environment. nih.govmdpi.com This approach has been successfully used to uncover the pathways for other complex alkaloids and natural products. mdpi.combiorxiv.org
Chemoproteomics: This technique uses activity-based probes to identify functional enzymes directly from the organism's proteome. frontiersin.org By designing probes that mimic biosynthetic intermediates, researchers can "fish out" the specific enzymes that bind to and transform them, accelerating the discovery of novel biosynthetic catalysts. This method is particularly useful in organisms like plants where biosynthetic genes are often not clustered together. frontiersin.org
Enzymatic Pericyclases: Recently, enzymes that catalyze pericyclic reactions, termed "pericyclases," have been discovered. nih.gov These enzymes can control the regio-, stereo-, and periselectivity of reactions like electrocyclizations and Diels-Alder cycloadditions, which are crucial for forming polycyclic structures. Identifying and characterizing the specific pericyclases involved in the biosynthesis of this compound-containing compounds is a key future goal. nih.gov
| Methodology | Principle | Application in Polycycle Biosynthesis |
| Heterologous Pathway Reconstitution | Expressing genes from a source organism in a well-characterized host (e.g., yeast, E. coli) to study enzyme function. | Confirms the roles of specific enzymes (e.g., P450s, methyltransferases) in the biosynthetic pathway and allows for the production of intermediates. nih.govmdpi.com |
| Transcriptome Mining | Analyzing the expressed gene sequences (RNA) under specific conditions to identify candidate genes involved in a metabolic pathway. | Identifies genes that are upregulated during the production of the target natural product, narrowing the search for biosynthetic enzymes. biorxiv.org |
| Chemoproteomics | Using chemical probes that mimic substrates to selectively label and identify active enzymes from a complex protein mixture. | Rapidly discovers enzymes involved in a pathway, even those with low abundance, without prior genetic information. frontiersin.org |
| In Vitro Enzyme Assays | Incubating purified recombinant enzymes with proposed substrates to directly observe the catalyzed chemical transformation. | Unambiguously determines the specific function of an enzyme and allows for the study of its mechanism and kinetics. nih.gov |
Novel Methodologies for Stereochemical Assignment in Highly Substituted Compounds
The this compound core is characterized by a dense arrangement of stereocenters, making the unambiguous determination of its three-dimensional structure a significant hurdle. colab.ws While X-ray crystallography provides definitive proof, obtaining suitable crystals of complex natural products can be difficult. mdpi.com Therefore, a combination of advanced spectroscopic, synthetic, and computational methods is crucial, and innovation in these areas is ongoing.
A primary challenge is assigning the configuration of stereocenters within conformationally flexible systems, where standard NMR techniques may be insufficient. mdpi.com Future directions will focus on integrating multiple techniques for more reliable assignments:
Synthesis-Driven Stereochemical Assignment: This powerful method involves the stereocontrolled synthesis of a series of possible diastereomers of the natural product or a key fragment. mdpi.com By comparing the NMR spectroscopic data of the synthetic compounds with the natural isolate, the correct relative configuration can be determined. While resource-intensive, it remains one of the most reliable methods for complex structures. mdpi.com
Advanced NMR Techniques: J-based configurational analysis, which relies on the measurement of scalar coupling constants (J-values), can provide crucial information about the dihedral angles between protons, helping to define the relative stereochemistry in rigid ring systems or specific fragments. mdpi.com
Computational Chemistry: The calculation of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra, is becoming an indispensable tool. researchgate.netresearchgate.net By comparing the computationally predicted spectra for all possible stereoisomers with the experimental data, the most likely structure can be identified. The accuracy of these computational methods is continuously improving.
| Method | Principle | Advantage | Limitation |
| Synthesis of Diastereomers | Chemical synthesis of possible stereoisomers for direct comparison with the natural product. | Provides unambiguous assignment through direct comparison of spectroscopic and chromatographic data. mdpi.com | Highly resource- and time-intensive; may not be feasible for all possible isomers. mdpi.com |
| J-Based NMR Analysis | Using NMR coupling constants (J-values) to determine dihedral angles and thus the relative configuration of adjacent stereocenters. | A non-destructive method that provides direct structural information from the natural product itself. mdpi.com | Often limited to rigid fragments and can be ambiguous in conformationally flexible systems. mdpi.com |
| Electronic Circular Dichroism (ECD) | Comparing the experimental ECD spectrum with spectra calculated for different stereoisomers using methods like TDDFT. | Powerful for determining the absolute configuration of chiral molecules. researchgate.netresearchgate.net | Requires a chromophore near the stereocenters; accuracy depends on the quality of the computational method. |
| Chemical Shift Deviation Analysis | Comparing the ¹H and ¹³C NMR chemical shifts of synthetic model compounds with the corresponding moiety of the natural product. | Can pinpoint the configuration of "difficult-to-assign" stereocenters within a larger molecule. mdpi.com | Requires the synthesis of appropriate model compounds. |
Q & A
Q. What are the critical safety considerations when handling Octahydro-1,5-methanopentalene in laboratory experiments?
Answer:
- Ventilation and PPE: Use fume hoods for synthesis or handling to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Protocols: Immediate consultation with a physician is required upon exposure. Provide the Safety Data Sheet (SDS) to medical personnel, as outlined in hazardous material guidelines .
- Storage: Store in airtight containers away from oxidizers. Monitor degradation over time, as some hydrocarbons become unstable, increasing explosion risks .
Q. How can researchers validate the purity of synthesized this compound?
Answer:
- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate and quantify impurities. Compare retention times with reference standards (e.g., pharmaceutical impurity protocols) .
- Spectroscopy: NMR and IR spectroscopy confirm molecular structure and detect functional group anomalies.
- Purity Metrics: Cross-check with published purity thresholds (e.g., ≥98% for thermodynamic studies) and document batch-specific deviations .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?
Answer:
- NMR (¹H/¹³C): Resolves hydrogen and carbon environments, identifying stereochemistry and ring strain in polycyclic systems.
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates empirical formulas.
- X-ray Crystallography: Resolves absolute configuration but requires high-purity crystalline samples.
Advanced Research Questions
Q. How should experimental designs for measuring this compound’s heat capacity address potential errors?
Answer:
- Calorimetry Methods: Use adiabatic calorimetry for precise measurements across temperature ranges (e.g., 300–500 K). Document instrumental calibration with reference materials .
- Error Mitigation:
- Sample Purity: Use ≥98.9% pure samples to minimize thermal decomposition artifacts .
- Reproducibility: Triplicate runs with statistical analysis (e.g., ±2% error thresholds).
- Environmental Controls: Isolate vibrations and thermal fluctuations in the lab.
Q. How can contradictions in reported thermodynamic data for this compound be resolved?
Answer:
- Meta-Analysis: Conduct a systematic literature review using HPV Chemical Challenge Program guidelines to aggregate and compare datasets .
- Methodological Audits: Replicate conflicting studies under identical conditions (e.g., temperature ranges, purity levels).
- Computational Validation: Compare experimental heat capacities with density functional theory (DFT) predictions to identify outliers .
Q. What computational strategies predict this compound’s reactivity in novel environments?
Answer:
- Molecular Dynamics (MD): Simulate degradation pathways under thermal stress or solvent interactions.
- Quantum Mechanics (QM): Calculate bond dissociation energies (BDEs) and reaction barriers using software like Gaussian or ORCA.
- Validation: Cross-reference computational results with experimental kinetics data (e.g., Arrhenius plots) and adjust basis sets for accuracy .用它!帮你看懂文献数据图,更好描述实验结果00:17

Data Analysis and Reporting
Q. How should researchers address uncertainties in this compound’s experimental data?
Answer:
- Error Propagation: Quantify uncertainties from instruments (e.g., ±0.1 K in thermocouples) using error propagation formulas.
- Statistical Tests: Apply t-tests or ANOVA to compare datasets, reporting confidence intervals (e.g., 95% CI).
- Transparency: Disclose limitations in manuscripts, such as sample heterogeneity or instrumental drift .
Q. What frameworks ensure rigorous interpretation of this compound’s research findings?
Answer:
- Structured Workflows: Follow IMRaD (Introduction, Methods, Results, Discussion) to separate observations from interpretations.
- Peer Review: Pre-submission validation via tools like SciFinder or Reaxys to verify data against existing literature .
- Data Repositories: Archive raw datasets in platforms like ChemSpider or PubChem for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

